2-[(4-Chloro-1,3-thiazol-2-yl)sulfanyl]aceticacid
Description
2-[(4-Chloro-1,3-thiazol-2-yl)sulfanyl]acetic acid is a sulfur-containing heterocyclic compound featuring a thiazole ring substituted with a chlorine atom at the 4-position and linked to an acetic acid moiety via a sulfanyl (-S-) group. Thiazoles are aromatic heterocycles with a sulfur and nitrogen atom in a five-membered ring, contributing to their stability and reactivity in organic synthesis. Its structural uniqueness lies in the combination of the electron-withdrawing chloro group and the sulfanyl-acetic acid functional group, which may influence its physicochemical properties and reactivity compared to analogs.
Properties
Molecular Formula |
C5H4ClNO2S2 |
|---|---|
Molecular Weight |
209.7 g/mol |
IUPAC Name |
2-[(4-chloro-1,3-thiazol-2-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C5H4ClNO2S2/c6-3-1-10-5(7-3)11-2-4(8)9/h1H,2H2,(H,8,9) |
InChI Key |
PBYGATZSTLKNIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(S1)SCC(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Method 1: Sulfonylation of 2-Aminothiazole Derivatives
2.1. Sulfonylation of 2-Aminothiazole
This approach involves initial sulfonylation of 2-aminothiazole with chlorosulfonyl derivatives, followed by substitution to introduce the acetic acid group.
- Step 1: React 2-aminothiazole with sulfonyl chlorides (e.g., 4-chlorobenzenesulfonyl chloride) in the presence of a base such as sodium acetate or sodium bicarbonate.
- Step 2: Heat the mixture at 80–85°C to facilitate N-sulfonylation, monitored via TLC.
- Step 3: Isolate the sulfonylated thiazole via filtration and recrystallization.
| Reactant | Conditions | Yield | Reference |
|---|---|---|---|
| 2-Aminothiazole | Sulfonyl chloride, NaOAc, 80–85°C | ~83% |
This method yields N-sulfonyl-2-aminothiazole derivatives, which serve as key intermediates for further functionalization.
Method 2: Alkylation and Coupling for Acetic Acid Incorporation
2.2. Alkylation of Sulfonylated Thiazoles
Following sulfonylation, alkylation with halogenated acetic derivatives introduces the acetic acid functionality.
- React the sulfonylated thiazole with bromoacetic acid derivatives in the presence of a base like potassium carbonate or triethylamine.
- Conduct the reaction in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Heat at 120–130°C for optimal conversion.
- The process yields 2-[(4-Chloro-1,3-thiazol-2-yl)sulfanyl]acetic acid with yields ranging from 70–85%, depending on reaction conditions and purity of starting materials.
| Starting Material | Solvent | Base | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Sulfonylated thiazole | DMF or DMSO | K₂CO₃ or TEA | 120–130°C | 70–85% | , |
Method 3: Multi-step Synthesis via Thiazolyl Sulfanyl Precursors
2.3. Synthesis via Thiazolyl Sulfanyl Precursors
This method involves synthesizing a thiazolyl sulfanyl intermediate, followed by oxidation or acylation to form the acetic acid derivative.
- Step 1: Prepare 2-mercaptothiazole derivatives via cyclization of appropriate precursors.
- Step 2: React with halogenated acetic acids or their derivatives in the presence of a base.
- Step 3: Oxidize or hydrolyze to obtain the free acid form.
- The use of thiol-ene click chemistry or nucleophilic substitution reactions enhances efficiency.
- Yields are generally high (~75–90%) with controlled reaction parameters.
Summary of Key Data and Reaction Conditions
| Method | Key Reagents | Solvent | Temperature | Yield Range | Notes |
|---|---|---|---|---|---|
| Sulfonylation + Alkylation | Sulfonyl chlorides, bromoacetic acid derivatives | DMF, DMSO | 80–130°C | 70–85% | Suitable for diverse substitutions |
| Multi-step via precursors | 2-mercaptothiazoles, halogenated acetic acids | Varied | 120–150°C | 75–90% | Efficient for large-scale synthesis |
Additional Considerations and Optimization
- Choice of Solvent: Polar aprotic solvents like DMF and DMSO facilitate nucleophilic substitutions.
- Base Selection: Organic bases such as triethylamine or inorganic bases like potassium carbonate improve yields.
- Reaction Temperature: Elevated temperatures (~120°C) are optimal for cyclization and substitution steps.
- Purification: Recrystallization from ethanol, butanol, or acetonitrile yields pure products.
Chemical Reactions Analysis
Oxidation of the Sulfanyl Group
The sulfanyl (-S-) bridge is susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions.
Key reagents and outcomes:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub> (30%) | RT, acetic acid | Sulfoxide derivative | |
| KMnO<sub>4</sub> | Acidic aqueous medium | Sulfone derivative |
Mechanistic Insight:
-
Oxidation proceeds via electrophilic attack on the sulfur atom, forming intermediates that stabilize as sulfoxides (single oxygen addition) or sulfones (double oxygen addition).
-
The reaction rate depends on steric hindrance around the sulfur atom and solvent polarity.
Nucleophilic Substitution at the Thiazole Ring
The chlorine atom at the 4-position of the thiazole ring is reactive toward nucleophiles.
Documented substitutions:
| Nucleophile | Conditions | Product | Reference |
|---|---|---|---|
| Primary amines | EtOH, 60°C, 6–8 h | 4-Amino-thiazole derivative | |
| Alkoxides (RO⁻) | DMF, K<sub>2</sub>CO<sub>3</sub>, 80°C | 4-Alkoxy-thiazole derivative |
Key Observations:
-
Substitution proceeds via an S<sub>N</sub>Ar (nucleophilic aromatic substitution) mechanism due to electron-withdrawing effects of the thiazole ring .
-
Steric factors influence reactivity: bulkier nucleophiles require elevated temperatures.
Functionalization of the Acetic Acid Group
The carboxylic acid moiety undergoes classical derivatization reactions.
Esterification
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| MeOH, H<sub>2</sub>SO<sub>4</sub> | Reflux, 4 h | Methyl ester |
Amidation
| Amine | Coupling Agent | Product | Reference |
|---|---|---|---|
| Benzylamine | EDC/HOBt, DCM | Benzylamide derivative |
Applications:
-
Ester derivatives improve lipid solubility for biological assays .
-
Amides are pharmacologically relevant for targeting enzyme active sites .
Electrophilic Aromatic Substitution (EAS) on the Thiazole Ring
The electron-deficient thiazole ring undergoes EAS at specific positions.
| Reaction Type | Reagent | Position Substituted | Reference |
|---|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | C5 | |
| Halogenation | Br<sub>2</sub>/FeCl<sub>3</sub> | C5 |
Regioselectivity:
Cycloaddition and Condensation Reactions
The thiazole ring participates in cycloadditions, forming fused heterocycles.
Hetero-Diels–Alder Reaction
| Dienophile | Conditions | Product | Reference |
|---|---|---|---|
| 1,3-Diene | AcOH, hydroquinone | Thiopyrano[2,3-d]thiazole derivative |
Knoevenagel Condensation
| Aldehyde | Catalyst | Product | Reference |
|---|---|---|---|
| Aromatic aldehydes | Piperidine, EtOH | α,β-Unsaturated derivatives |
Applications:
Reductive Reactions
The acetic acid group can be reduced to alcohols or aldehydes.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| LiAlH<sub>4</sub> | THF, 0°C to RT | 2-[(4-Chloro-thiazol-2-yl)sulfanyl]ethanol |
Limitations:
-
Over-reduction of the thiazole ring is avoided by using mild conditions.
Scientific Research Applications
Scientific Research Applications of 2-[(4-Chloro-1,3-thiazol-2-yl)sulfanyl]acetic acid
2-[(4-Chloro-1,3-thiazol-2-yl)sulfanyl]acetic acid is a thiazole derivative that is used as a building block for synthesis in chemistry. The thiazole ring can interact with enzymes or receptors, which can lead to the inhibition or activation of biological pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular receptors to modulate inflammatory responses. Thiazole derivatives are typically associated with activities such as antiviral, anticancer, and anti-inflammatory effects.
The biological activities of 2-[(4-Chloro-1,3-thiazol-2-yl)sulfanyl]acetic acid can be summarized as follows:
- Enzyme Inhibition: Thiazole compounds often act as inhibitors of specific enzymes, which can lead to therapeutic effects in various diseases.
- Receptor Binding: These compounds may bind to receptors influencing cellular signaling pathways.
Case Studies and Research Findings
Several studies have highlighted the efficacy of thiazole derivatives in different biological contexts:
- Anticancer Activity: A study assessed the cytotoxic effects of thiazole derivatives against multiple cancer cell lines (e.g., HepG2 and PC12). The results indicated that compounds with thiazole scaffolds exhibited significant anticancer activity, with some showing IC50 values lower than standard chemotherapeutics like doxorubicin.
- Antimicrobial Properties : Several 4-substituted thiazoles with naphthoquinone-fused thiazole derivatives showed excellent activity against methicillin and tedizolid/linezolid-resistant S. aureus . Some compounds also showed favorable activity against vancomycin-resistant E. faecium .
- Anti-inflammatory Effects :
- Anti-tubercular Activity: Among the compounds examined, one showed excellent anti-tubercular action with an MIC of 0.09 µg/mL . The structure-based activity study indicated that the presence of a chloride ion (Cl)-linked phenyl group was essential for anti-tubercular activity .
Structure-Activity Relationship (SAR)
The structure of thiazole derivatives significantly influences their biological activity.
Mechanism of Action
The mechanism of action of 2-[(4-Chloro-1,3-thiazol-2-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular receptors to modulate inflammatory responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between 2-[(4-Chloro-1,3-thiazol-2-yl)sulfanyl]acetic acid and related sulfanyl-acetic acid derivatives:
Key Observations:
Thiazole vs. Xanthate vs. The xanthate group in 2-[(isopropoxycarbonothioyl)sulfanyl]acetic acid destabilizes intermediate radicals, making it effective in RAFT polymerization .
Reactivity and Stability: Thiazole derivatives are generally more thermally stable than aliphatic xanthates due to aromatic conjugation. Xanthate-containing analogs (e.g., 2-[(isopropoxycarbonothioyl)sulfanyl]acetic acid) exhibit labile C=S bonds, critical for radical transfer in polymerization .
Biological Activity
2-[(4-Chloro-1,3-thiazol-2-yl)sulfanyl]acetic acid, a thiazole derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound is characterized by the presence of a thiazole ring, which is known for its role in various bioactive molecules. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Thiazole derivatives like 2-[(4-Chloro-1,3-thiazol-2-yl)sulfanyl]acetic acid interact with biological targets through several mechanisms:
- Enzyme Inhibition : Thiazole compounds often act as inhibitors of specific enzymes, which can lead to therapeutic effects in various diseases.
- Receptor Binding : These compounds may bind to receptors influencing cellular signaling pathways.
The specific targets and pathways for 2-[(4-Chloro-1,3-thiazol-2-yl)sulfanyl]acetic acid remain under investigation, but thiazole derivatives are typically associated with activities such as antiviral, anticancer, and anti-inflammatory effects .
Biological Activities
The biological activities of 2-[(4-Chloro-1,3-thiazol-2-yl)sulfanyl]acetic acid can be summarized as follows:
Case Studies and Research Findings
Several studies have highlighted the efficacy of thiazole derivatives in different biological contexts:
-
Anticancer Activity :
- A study assessed the cytotoxic effects of thiazole derivatives against multiple cancer cell lines (e.g., HepG2 and PC12). The results indicated that compounds with thiazole scaffolds exhibited significant anticancer activity, with some showing IC50 values lower than standard chemotherapeutics like doxorubicin .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Structure-Activity Relationship (SAR)
The structure of thiazole derivatives significantly influences their biological activity. Key findings include:
Q & A
Q. What are the common synthetic routes for preparing 2-[(4-Chloro-1,3-thiazol-2-yl)sulfanyl]acetic acid and its derivatives?
The synthesis typically involves cyclization of thiosemicarbazides or reductive amination under solvent-free conditions. For example, intermediate thiazole derivatives are synthesized via refluxing with hydrazine hydrate in absolute alcohol, monitored by TLC (chloroform:methanol, 7:3 ratio). Purification involves precipitation in ice water . Lawesson’s reagent is also used for cyclization, followed by oxidative chlorination to introduce sulfonyl groups . Key steps include:
- Reagent selection : Hydrazine hydrate for amide formation.
- Reaction monitoring : TLC for progress confirmation.
- Purification : Ice-water precipitation or column chromatography.
Q. How is structural characterization performed for this compound?
Characterization relies on 1H NMR , IR spectroscopy , and elemental analysis to confirm functional groups (e.g., sulfanyl and acetic acid moieties). X-ray crystallography (as applied to analogous compounds like 2-(benzothiazol-2-ylsulfanyl)acetic acid) resolves bond angles and crystallographic packing . TLC ensures purity, while mass spectrometry (not explicitly cited but inferred) would determine molecular weight.
Q. What are the stability considerations for storage and handling?
While direct data on this compound is limited, structurally related thiazoles require protection from moisture and light. Storage at 2–8°C in inert atmospheres is recommended for similar acetic acid derivatives . Stability testing should include accelerated degradation studies under varying pH and temperature.
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing derivatives?
Quantum chemical calculations (e.g., density functional theory) predict transition states and energetics for cyclization and sulfonation steps. The ICReDD framework integrates computational reaction path searches with experimental validation, reducing trial-and-error approaches. For example, optimizing the chlorination step in sulfonyl chloride synthesis could be guided by computational energy profiles .
Q. What mechanisms underlie the antitumor activity of thiazole-sulfanyl acetic acid derivatives?
Derivatives like 5-phenyl-1,3-thiazole-4-sulfonamides show activity against 60 cancer cell lines, likely via inhibition of carbonic anhydrases or tubulin polymerization. The sulfonyl group enhances binding to hydrophobic enzyme pockets, while the chloro substituent modulates electron-withdrawing effects . Structure-activity relationship (SAR) studies suggest that electron-deficient thiazole rings improve cytotoxicity.
Q. How should researchers address contradictions in biological activity data across studies?
Discrepancies may arise from variations in substituents (e.g., methyl vs. phenyl groups) or assay conditions. For example:
Q. What strategies enhance the anticonvulsant potential of this scaffold?
Alkylation of the thiadiazole-2-thiol intermediate with diverse electrophiles (e.g., haloacetic acids) generates libraries of derivatives. Introducing bulky aromatic groups improves blood-brain barrier penetration, as seen in analogous 1,3,4-thiadiazoles . Screening should prioritize compounds with logP values between 1–3 for optimal CNS bioavailability.
Q. What analytical challenges arise in quantifying trace impurities?
High-performance liquid chromatography (HPLC) with UV detection is standard, but impurities like unreacted Lawesson’s reagent require mass spectrometry (LC-MS/MS) for identification. For chiral purity, circular dichroism or chiral stationary-phase HPLC may be needed, though no direct evidence exists for this compound .
Q. How can hybrid methodologies (e.g., synthetic biology) improve yield?
Integrating enzymatic catalysis (e.g., esterases for hydrolysis) with traditional synthesis could enhance regioselectivity. While not yet reported for this compound, solvent-free reactions (as in ) already reduce byproducts by minimizing side reactions.
Methodological Recommendations
- Synthetic Optimization : Use ICReDD’s computational-experimental feedback loop to refine reaction conditions .
- Biological Screening : Employ panel-based assays (e.g., NCI-60) and validate hits in 3D tumor spheroids.
- Data Reproducibility : Report detailed reaction conditions (solvent ratios, catalyst loadings) and spectral data (NMR δ values).
Note : Avoid reliance on non-peer-reviewed sources (e.g., commercial databases). All cited studies are from journals like Russian Journal of General Chemistry and Journal of Pharmaceutical Research International.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
